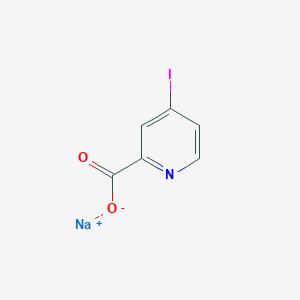

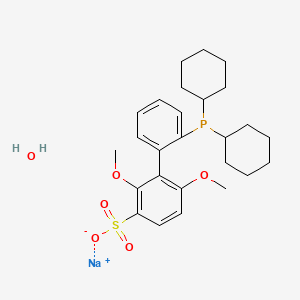

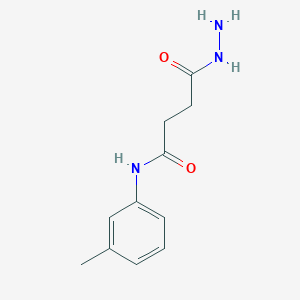

4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydrazino-N-(3-methylphenyl)-4-oxobutanamide, otherwise known as HOBt, is an organic compound that is widely used in a variety of scientific applications. It is a white, crystalline, water-soluble solid that is used as a reagent in organic synthesis. HOBt has a wide range of applications in biochemistry, pharmaceuticals, and other areas of science, and is a useful starting material for the synthesis of many compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application

Synthesis of anti-inflammatory pyrazole derivatives.

Methods

Reaction of β-diketone with 4-hydrazino-N-(substituted)benzenesulfonamide hydrochlorides in absolute ethanol containing sodium acetate and glacial acetic acid .

Results

Some synthesized compounds showed significant anti-inflammatory activity in vivo, utilizing a standard acute carrageenan-induced paw edema method .

Analytical Chemistry

Application

Enhancing the detection sensitivity of carbonyl-containing metabolites in mass spectrometry.

Methods

Derivatization of carbonyl-containing metabolites using a modified Girard’s reagent to improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) .

Results

Achieved better chromatographic separation and enhanced MS detection sensitivity for neurosteroids that are structurally highly similar .

Biochemistry

Application

Development of fluorescent probes for biological imaging.

Methods

Synthesis of 1,8-naphthalimide derivatives containing the compound, which are used as fluorescent dyes due to their high quantum yields and photostability .

Results

The synthesized dyes showed shifts in emission maximum with increasing solvent polarity, indicating intramolecular charge transfer .

Chemical Biology

Application

Quantitative analysis in metabolomics.

Methods

Utilization of the compound in stable isotope-coded derivatization (ICD) strategies for LC-MS/MS to enhance the detection of carbonyl-containing metabolites .

Results

Improved ionization efficiency and chromatographic separation of neurosteroids in mass spectrometry analyses .

Propiedades

IUPAC Name |

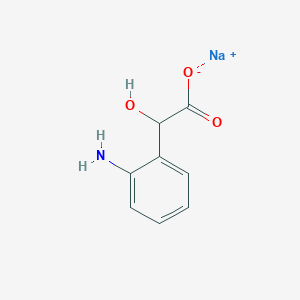

4-hydrazinyl-N-(3-methylphenyl)-4-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-3-2-4-9(7-8)13-10(15)5-6-11(16)14-12/h2-4,7H,5-6,12H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEPCWPSIBUOEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.